molecular formula C17H16N2O5 B2491803 Methyl 3-(methoxycarbonyl)-5-((phenylamino)carbonylamino)benzoate CAS No. 401577-80-8

Methyl 3-(methoxycarbonyl)-5-((phenylamino)carbonylamino)benzoate

Cat. No. B2491803
CAS RN: 401577-80-8
M. Wt: 328.324
InChI Key: WQFBGPQIFHDFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals characterized by their complex molecular structure that involves a methoxycarbonyl group, a phenylamino group, and a benzoate moiety. These elements contribute to its unique physical and chemical properties.

Synthesis Analysis

The synthesis involves multiple steps, starting from basic chemical precursors to the target compound through reactions such as condensation and methoxycarbonylation. For example, the methoxycarbonylation of phenylethyne catalyzed by Pd complexes yields unsaturated esters or diesters, including structures similar to the compound , with high regioselectivity and activity (Núñez Magro et al., 2010).

Molecular Structure Analysis

X-ray diffraction analysis reveals detailed insights into the crystal and molecular structure, showing significant conjugations within the molecule's triazene moieties and indicating a complex arrangement of molecular fragments (Moser et al., 2005).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, showcasing its versatility. For instance, it acts as a one-carbon radical equivalent in reactions, facilitating the introduction of acyl units via radical addition to olefins (Bagal et al., 2006). It's also a precursor in synthesizing heterocyclic systems, demonstrating the compound's reactivity and utility in organic synthesis (Selič et al., 1997).

Physical Properties Analysis

The physical properties, such as crystal packing and molecular conformation, are determined primarily by van der Waals interactions, as illustrated in its crystalline form analysis. The molecular conformations, including the arrangement of methoxycarbonyl and phenyl groups, play a significant role in its reactivity and interactions with other molecules (Moser et al., 2005).

Chemical Properties Analysis

The compound's chemical properties are influenced by its functional groups, leading to selective formation in reactions, such as the methoxycarbonylation of alkynes. This specificity is crucial for synthesizing targeted chemical structures with desired functionalities (Núñez Magro et al., 2010).

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • Ai et al. (2020) developed a protocol for the methoxycarbonylation of aryl chlorides, producing various methyl benzoates. This process is catalyzed by Pd/C and involves crucial parameters like LiOMe as the base and CO concentration (Ai, Franke, & Wu, 2020).
    • Magro et al. (2010) studied the methoxycarbonylation of alkynes catalyzed by palladium complexes, resulting in the formation of unsaturated esters or α,ω-diesters through a cascade reaction (Magro et al., 2010).
    • Matsuda (1973) researched the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to the production of methyl 3-pentenoate and dimethyl adipate (Matsuda, 1973).
  • Medicinal Chemistry and Bioactive Compounds :

    • Ukrainets et al. (2014) discovered that methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).
    • Atta-ur-rahman et al. (1997) isolated methyl 2-[propanamide-2'-methoxycarbonyl] benzoate from Jolyna laminarioides, showing chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
    • Minegishi et al. (2015) found that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) is a potent tubulin polymerization inhibitor with promising antiproliferative activity against human cancer cells (Minegishi et al., 2015).
  • Synthesis of Heterocyclic Systems :

    • Selič et al. (1997) utilized methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones (Selič, Grdadolnik, & Stanovnik, 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its application. The carbonyl group is reactive and can undergo various reactions with nucleophiles. The presence of the methoxy and phenylamino groups can also influence the compound’s reactivity .

Future Directions

The future directions for the use of this compound would depend on its properties and potential applications. It could be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its reactivity and other properties .

properties

IUPAC Name

dimethyl 5-(phenylcarbamoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-15(20)11-8-12(16(21)24-2)10-14(9-11)19-17(22)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFBGPQIFHDFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.